Cancer/testis antigen 1, specifically the peptide fragment ORF2 (18-27), is a member of a group of proteins known as cancer/testis antigens. These antigens are typically expressed in testicular germ cells and various tumors but are absent in normal somatic tissues, making them significant in cancer immunotherapy and diagnostic research. The expression of cancer/testis antigen 1 is associated with several malignancies, including melanoma, lung cancer, and breast cancer, highlighting its potential as a target for therapeutic strategies.
Cancer/testis antigen 1 is encoded by the gene located on chromosome X. It is primarily expressed in the male germline and is involved in spermatogenesis. The protein is also aberrantly expressed in various tumors, where it may contribute to tumorigenesis and immune evasion.
Cancer/testis antigen 1 belongs to a broader class of cancer/testis antigens characterized by their restricted expression pattern. These antigens are classified based on their immunogenicity and potential as targets for cancer vaccines. Cancer/testis antigen 1 is classified under the following categories:
The synthesis of the peptide fragment ORF2 (18-27) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
Solid-Phase Peptide Synthesis: This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process typically follows these steps:
Recombinant DNA Technology: This method allows for the expression of the cancer/testis antigen 1 protein in host cells such as bacteria or yeast. The gene encoding the antigen can be cloned into an expression vector, which is then introduced into host cells for protein production.
The molecular structure of Cancer/testis antigen 1 consists of multiple domains that facilitate its function as an immunogenic protein. The specific peptide fragment ORF2 (18-27) corresponds to a segment of the larger protein and can be represented by its sequence:
The molecular weight of ORF2 (18-27) is approximately 1,200 Da, and its structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its three-dimensional conformation.
The chemical reactions associated with Cancer/testis antigen 1 primarily involve interactions with immune cells. These reactions can include:
The mechanism of action for Cancer/testis antigen 1 involves several critical steps:
Studies have shown that patients with higher levels of T cell responses against Cancer/testis antigens often have better clinical outcomes, suggesting a protective role against tumor progression.
Characterization studies often include mass spectrometry to confirm molecular weight and purity assessments via high-performance liquid chromatography.
Cancer/testis antigen 1 has significant applications in various fields:
Cancer/testis antigen 1 (CAGE-1), encoding the ORF2 protein, is localized to chromosome Xq28, a region densely populated with CT antigen genes such as NY-ESO-1 and CTAG2 [1] [7]. This genomic segment exhibits evolutionary conservation across placental mammals, with syntenic blocks identified in primates and rodents. The X-chromosome localization facilitates coordinated epigenetic regulation, as X-linked CT genes often share mechanisms for testis-specific activation and cancer-associated derepression [4] [8]. Comparative genomic analyses reveal that ORF2 orthologs maintain conserved open reading frames (ORFs) in higher vertebrates, though sequence divergence increases in non-mammalian species. The CAGE-1 gene spans approximately 1.6 kb and comprises 11 exons and 10 introns, as determined by cDNA-genomic sequence alignment [1].
Table 1: Genomic Features of CAGE-1/ORF2
Feature | Detail | Source |
---|---|---|
Chromosomal Location | Xq28 | [1] [7] |
Gene Structure | 11 exons, 10 introns | [1] |
ORF Length | 1920 bp (encodes 639-aa protein) | [1] |
Conserved Domains | Nuclear localization signal (NLS) | [1] |
Phylogenetic Conservation | Primates > Rodents > Avians | [7] |
The ORF2 (18-27) peptide represents a critical segment within the N-terminal functional domain of CAGE-1. This region harbors a nuclear localization signal (NLS) validated through GFP fusion constructs, which demonstrate predominant nuclear accumulation in cancer cells [1]. Bioinformatic analyses predict intrinsic disorder propensity within residues 18–27, suggesting conformational flexibility for protein-protein interactions. Adjacent domains include:
Functional studies confirm that ORF2 interacts with BCL-2-interacting killer (BIK) via residues 18–27, inhibiting apoptosis and promoting tumor cell survival. Mutagenesis of residues 20–25 (Leu-Arg-Ser-Gly-Asn) ablates this interaction, confirming the domain’s essential role in oncogenesis [2].
Table 2: Key Structural Motifs in CAGE-1 ORF2
Residue Range | Structural Feature | Functional Implication |
---|---|---|
18–27 | Nuclear Localization Signal | Nuclear translocation |
20–25 | BIK interaction interface | Anti-apoptotic signaling |
30–50 | Helix-loop-helix | DNA binding |
120–150 | ATP-binding pocket | Energy-dependent catalytic activity |
200–220 | C2H2 zinc finger | Transcriptional regulation |
CAGE-1 transcription is governed by a hypomethylated CpG island in its promoter region, a hallmark of CT antigen genes. Demethylation agents (e.g., 5-aza-2'-deoxycytidine) induce CAGE-1 expression in cancer cells, confirming epigenetic silencing in somatic tissues [5] [8]. The promoter contains response elements for HIF-1α (hypoxia-inducible factor) and SP1, linking its expression to tumor microenvironmental stressors [2] [10].
Alternative splicing generates three isoforms, with variants differing in exon 5 and 8 inclusion. The predominant isoform (CAGE-1a) retains all functional domains, while CAGE-1b lacks exon 5, truncating the ATP-binding domain. Splicing factors SRSF1 and HNRNPA1 modulate isoform ratios, with elevated SRSF1 in tumors favoring full-length transcripts [3] [9].
ORF2 (18-27) shares functional parallels with other CT antigens but exhibits distinct mechanistic roles:
Table 3: Functional Comparison of CT Antigens
CT Antigen | Chromosome | Subcellular Localization | Key Functional Role | Tumor Expression Frequency |
---|---|---|---|---|
CAGE-1 (ORF2) | Xq28 | Nuclear | Apoptosis inhibition | 47.6% (multiple carcinomas) |
KK-LC-1 | Xq22 | Cytoplasmic | Unknown | 52.9% (breast cancer) |
NY-ESO-1 | Xq28 | Nuclear/Cytoplasmic | Immunogenicity | 20–30% (melanoma, myeloma) |
CTAG2 | Xq28 | Nuclear | Immunogenicity | 44.4% (melanoma, lung) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8